CaSR Agonist Potency: γ-Glu-Nva (EC50 0.12 µM) Is 8.6-Fold More Potent Than γ-Glu-Val and 37-Fold More Potent Than Its One-Carbon Homolog γ-Glu-Nle
In a head-to-head CaSR activity screen of γ-glutamyl dipeptides using a HEK-293 cell-based assay, γ-Glu-Nva (L-γ-glutamyl-L-norvaline, compound 18) exhibited an EC50 of 0.12 µM [1]. This represents an 8.6-fold higher potency than γ-Glu-Val (EC50 1.03 µM, the closest proteinogenic comparator) and a 37-fold higher potency than γ-Glu-Nle (EC50 4.41 µM), which differs structurally by only a single methylene group in the side chain (norvaline: n-propyl; norleucine: n-butyl). γ-Glu-Nva also outperformed γ-Glu-Abu (EC50 0.21 µM) by 1.75-fold. Among all dipeptides tested, only γ-Glu-Cys (EC50 0.16–0.46 µM) and γ-Glu-Cle (EC50 0.15 µM) exhibited comparable activity; however, γ-Glu-Cys contains a thiol group conferring redox sensitivity absent in γ-Glu-Nva [1].
| Evidence Dimension | CaSR agonist activity (EC50) |
|---|---|
| Target Compound Data | γ-Glu-Nva (18): EC50 = 0.12 µM |
| Comparator Or Baseline | γ-Glu-Val (2): EC50 = 1.03 µM; γ-Glu-Nle (25): EC50 = 4.41 µM; γ-Glu-Abu (20): EC50 = 0.21 µM; γ-Glu-Cys (1): EC50 = 0.16–0.46 µM |
| Quantified Difference | 8.6-fold vs. γ-Glu-Val; 37-fold vs. γ-Glu-Nle; 1.75-fold vs. γ-Glu-Abu; comparable to γ-Glu-Cys but without redox-labile thiol |
| Conditions | HEK-293 cell-based CaSR activity assay; EC50 values in µM; see Amino et al. (2016) Table 1 |
Why This Matters
For procurement specifying CaSR-targeted kokumi activity, γ-Glu-Nva delivers substantially higher per-mass potency than the more commercially common γ-Glu-Val, enabling lower inclusion rates in formulations.
- [1] Amino Y, Nakazawa M, Kaneko M, Miyaki T, Miyamura N, Maruyama Y, Eto Y. Structure–CaSR–Activity Relation of Kokumi γ-Glutamyl Peptides. Chemical and Pharmaceutical Bulletin. 2016;64(8):1181-1189. Table 1: CaSR Activity of γ-Glu-X Peptides (HEK-293 EC50). View Source
